1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-22-12-5-3-2-4-11(12)19-14(10-6-8-16-9-7-10)13(15(20)21)17-18-19/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMMMKQBKDLJTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for 1,2,3-Triazole-4-Carboxylic Acid Derivatives
The synthesis of 1,2,3-triazole-4-carboxylic acid derivatives typically follows a multi-step process involving:
- Formation of the triazole ring via azide-alkyne cycloaddition or cycloaddition of β-ketoesters with azides.
- Introduction of substituents on the triazole ring through appropriate starting materials.
- Functional group transformations to install the carboxylic acid moiety.
The preparation of 1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid aligns with these principles, often using β-ketoester precursors and aromatic azides under basic conditions.
DBU-Promoted Cycloaddition Method
A widely used method involves the base-promoted cycloaddition reaction between β-ketoesters and aromatic azides in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base catalyst in acetonitrile solvent at moderate temperatures (around 50 °C) overnight. This method yields 5-substituted 1,2,3-triazoles with high efficiency.
Procedure Summary:
- Mix the aromatic azide (e.g., 2-azidopyridine derivative) with the β-ketoester (bearing the 2-methoxyphenyl group) in MeCN (0.2 M).
- Add DBU (1.2 equivalents) to the reaction mixture.
- Stir at 50 °C overnight.
- Evaporate solvent under vacuum.
- Purify the crude product by flash column chromatography (e.g., MeOH/DCM/AcOH 90:10:0.1).
This yields the ethyl ester intermediate of the triazole-4-carboxylate substituted with the desired aromatic groups. Subsequent hydrolysis converts the ester to the free carboxylic acid.
Key Reaction Parameters and Yields:
| Parameter | Details |
|---|---|
| Solvent | Acetonitrile (MeCN) |
| Base | DBU (1.2 equiv) |
| Temperature | 50 °C |
| Reaction Time | Overnight (~12-16 hours) |
| Purification | Flash column chromatography |
| Typical Yield | 50–80% depending on substrates |
This method has been demonstrated to provide high yields and purity of 5-substituted 1,2,3-triazoles with various aromatic substituents, including pyridinyl and methoxyphenyl groups.
Hydrolysis to Carboxylic Acid
The ethyl ester intermediate is converted to the corresponding carboxylic acid by alkaline hydrolysis:
- Treat the ethyl ester with potassium hydroxide (KOH) in aqueous solution at 0 °C to room temperature.
- Stir vigorously for 2 hours.
- Acidify the reaction mixture with hydrochloric acid to pH ~1 to precipitate the free acid.
- Filter and dry to obtain the pure 1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid.
This hydrolysis step typically yields the acid quantitatively and is straightforward to perform.
Alternative Phase-Transfer Catalysis Method
Phase-transfer catalysis (PTC) has also been employed for synthesizing 5-hydroxy-1,2,3-triazoles, which can be further converted to carboxylic acids:
- React aromatic azides with β-ketoesters in diethyl ether using tetrabutylammonium bromide as the phase-transfer catalyst and KOH as the base.
- Stir the mixture vigorously at room temperature for 4 hours.
- Isolate the potassium salt precipitate by filtration.
- Acidify and purify the product by chromatography.
This method is advantageous for mild conditions and shorter reaction times, although it is less commonly applied to pyridin-4-yl substituted triazoles.
Structural and Analytical Characterization
The synthesized compounds are characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR confirm the substitution pattern on the triazole ring and aromatic groups.
- Infrared Spectroscopy (IR): Key absorptions include carboxylic acid carbonyl (~1700 cm^-1) and triazole ring vibrations.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula.
- Melting Point Determination: Provides purity and identity confirmation.
Example NMR Data for Similar Compounds:
| Compound | ^1H NMR (δ, ppm) Highlights | ^13C NMR (δ, ppm) Highlights |
|---|---|---|
| Ethyl 5-methyl-1-(pyridin-4-yl)-1,2,3-triazole-4-carboxylate | 8.88 (d, 2H), 7.51 (d, 2H), 4.48 (q, 2H), 2.72 (s, 3H), 1.46 (t, 3H) | 161.4, 151.7, 142.5, 61.4, 14.4 |
| 5-Hydroxy-1,2,3-triazole-4-carboxylic acid derivatives | 12.82 (bs, 1H, OH), aromatic protons 7.8–7.4 | 152.2, 135.8, 129.1 |
These data are consistent with the expected structures and confirm successful synthesis.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Cycloaddition | Aromatic azide + β-ketoester, DBU, MeCN, 50 °C, overnight | Formation of ethyl ester triazole intermediate |
| Hydrolysis | KOH (aq), 0 °C to RT, then acidification (HCl) | Conversion to free carboxylic acid |
| Phase-Transfer Catalysis (optional) | Aromatic azide + β-ketoester, TBAB, KOH, diethyl ether, RT | Alternative route to hydroxy-triazoles |
| Purification | Flash chromatography (MeOH/DCM/AcOH or AcOEt/petroleum ether) | Isolation of pure product |
| Characterization | NMR, IR, HRMS, melting point | Confirmation of structure and purity |
Research Findings and Notes
- The DBU-promoted cycloaddition method is robust and widely applicable to various aromatic azides and β-ketoesters, allowing the introduction of substituents like 2-methoxyphenyl and pyridin-4-yl groups efficiently.
- The hydrolysis step is quantitative and straightforward, yielding the free acid without significant side reactions.
- Structural studies indicate that substituents on the triazole ring influence the molecular conformation and intramolecular interactions, which can affect the compound’s properties.
- The phase-transfer catalysis method offers a milder alternative but may require optimization for specific substrates.
- Analytical data consistently support the formation of the target compound with high purity and correct substitution patterns.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents on the aromatic rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or nitro groups.
Scientific Research Applications
Chemistry
In the field of chemistry, 1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enhances its utility in organic synthesis.
Types of Reactions:
- Oxidation: Can be oxidized using potassium permanganate or hydrogen peroxide.
- Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
- Substitution: Capable of undergoing nucleophilic or electrophilic substitutions to introduce new substituents.
The compound has been extensively studied for its potential biological activities:
- Antimicrobial and Antifungal Properties: Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.
- Anticancer Potential: Its ability to interact with biological targets suggests potential applications in cancer therapy. Mechanisms may include enzyme inhibition and DNA intercalation.
Mechanism of Action:
- Enzyme Inhibition: Binds to enzyme active sites to disrupt metabolic pathways.
- Receptor Binding: Interacts with receptors to modulate cellular signaling pathways.
Medicinal Chemistry
In medicinal chemistry, the compound is being explored as a potential therapeutic agent. Its ability to inhibit specific enzymes or receptors makes it a candidate for drug development aimed at treating diseases such as cancer and infections.
Case Studies:
- Studies have demonstrated its effectiveness in inhibiting certain cancer cell lines, suggesting its role in targeted therapies.
Industrial Applications
The unique chemical properties of 1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid have led to its use in developing new materials. It is utilized in:
- Polymers: As an additive to enhance material properties.
- Coatings: For improved durability and resistance.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, the compound may exert its effects by:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity. This can disrupt metabolic pathways and lead to therapeutic effects.
Receptor Binding: The compound can interact with cell surface or intracellular receptors, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes, which can be useful in anticancer therapies.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., methoxy, ethoxy) enhance solubility but may reduce metabolic stability. Electron-withdrawing groups (e.g., Cl, CF3) improve electrophilicity and target binding .
- Pyridine Position : Pyridin-4-yl derivatives exhibit distinct π-π stacking interactions compared to pyridin-2-yl analogs, influencing receptor affinity .
Key Findings :
- Acid vs. Ester: Carboxylic acids generally show lower antiproliferative activity than amide derivatives due to poor cell permeability and non-selective binding .
- Substituent Impact : Bulky or hydrophobic groups (e.g., CF3, thiazole) improve target engagement, while polar groups (e.g., methoxy) may reduce potency .
Physicochemical Properties
- Tautomerism : Analogous to 1-(4-ethoxyphenyl)-5-formyl-triazole-4-carboxylic acid, the target compound may exhibit ring-chain tautomerism, with ~20% cyclic hemiacetal forms in solution .
- Acidity : The carboxylic acid group (pKa ~2.5–3.0) is highly acidic, promoting zwitterionic states that affect solubility and bioavailability .
Biological Activity
1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. The compound features a triazole ring, which is known for its stability and versatility, making it a valuable scaffold in drug development. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical formula for 1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is C15H12N4O3. It contains a methoxyphenyl group and a pyridinyl group attached to the triazole ring, which contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Weight | 284.28 g/mol |
| LogP (Partition Coefficient) | 2.993 |
| Polar Surface Area | 66.85 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi. In vitro studies suggest that it can inhibit the growth of pathogens by disrupting cell membrane integrity and interfering with metabolic pathways .
Anticancer Properties
The anticancer potential of 1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has been explored in several studies. It has shown promising antiproliferative effects on leukemia cell lines such as K-562 and HL-60, with IC50 values comparable to established chemotherapeutic agents . The mechanism involves apoptosis induction and cell cycle arrest, primarily through the modulation of signaling pathways associated with cancer cell survival.
Enzyme Inhibition
The compound acts as an inhibitor of specific enzymes involved in disease processes. For instance, it has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the treatment of neurodegenerative diseases like Alzheimer's . The binding affinity and selectivity of the compound for these enzymes have been characterized through kinetic studies.
Comparative Studies
Comparative analysis with other triazole derivatives reveals that the presence of both methoxyphenyl and pyridinyl groups significantly enhances biological activity. For example:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-triazole | 15.0 | AChE Inhibition |
| 1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-triazole | 25.0 | AChE Inhibition |
| 1-(pyridin-4-yl)-1H-triazole | >50 | No significant activity |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Neuroprotective Effects : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation .
- Antifungal Activity : A study demonstrated that the compound exhibited potent antifungal activity against Candida species, suggesting its potential use in treating fungal infections .
- Antioxidant Properties : The ability of the compound to scavenge free radicals was assessed using various assays, showing significant antioxidant activity which may contribute to its protective effects against oxidative stress-related diseases .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid?
Methodological Answer:
The synthesis of triazole-carboxylic acid derivatives typically involves cyclocondensation or click chemistry. For example, pyrazole-4-carboxylic acid analogs are synthesized via cyclocondensation of ethyl acetoacetate with reagents like DMF-DMA and phenylhydrazine, followed by hydrolysis . For triazole formation, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used, though specific protocols may require optimization of substituent compatibility. Key steps include:
- Intermediate preparation : Functionalize the 2-methoxyphenyl and pyridinyl groups via alkylation or nucleophilic substitution.
- Triazole ring formation : Use azide precursors (e.g., sodium azide) and alkyne intermediates under controlled temperatures (60–80°C) .
- Carboxylic acid activation : Hydrolyze ester-protected intermediates using NaOH or LiOH .
Advanced: How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
Methodological Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or basis set limitations in computational models. To address this:
Validate experimental conditions : Ensure NMR/XRD data are collected in inert solvents (e.g., DMSO-d6) to minimize intermolecular interactions .
Refine computational parameters : Use density functional theory (DFT) with solvent-polarizable continuum models (PCM) and higher basis sets (e.g., B3LYP/6-311++G(d,p)) .
Compare vibrational spectra : Match experimental IR peaks with DFT-calculated frequencies to identify misassigned functional groups .
Cross-validate with XRD : Single-crystal XRD provides definitive bond lengths/angles to benchmark theoretical geometries .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and purity. The pyridinyl group’s deshielded protons appear as distinct multiplets (δ 8.5–9.0 ppm) .
- X-ray Diffraction (XRD) : Resolve crystal packing and bond parameters (e.g., C-N triazole bond lengths ~1.33 Å) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₂N₄O₃: 297.0983).
- FTIR : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .
Advanced: How can reaction conditions be optimized to minimize decomposition of the triazole-carboxylic acid moiety?
Methodological Answer:
Decomposition pathways (e.g., decarboxylation or oxidation) depend on pH, temperature, and solvent polarity. Mitigation strategies include:
- Low-temperature synthesis : Perform reactions below 50°C to preserve acid stability .
- Inert atmosphere : Use nitrogen/argon to prevent oxidation of the triazole ring .
- pH control : Maintain mildly acidic conditions (pH 4–6) during hydrolysis to avoid carboxylate anion formation, which accelerates degradation .
- Compatibility testing : Avoid strong oxidizers (e.g., HNO₃) and use glass reactors to prevent catalytic metal interactions .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
Methodological Answer:
Substituent variation : Synthesize analogs with modified methoxyphenyl (e.g., 3- vs. 4-methoxy) or pyridinyl groups (e.g., 3-pyridinyl vs. 4-pyridinyl) .
Biological assays : Test analogs for target binding (e.g., enzyme inhibition) using fluorescence polarization or surface plasmon resonance.
Computational docking : Model interactions with binding pockets (e.g., hydrogen bonding between the carboxylic acid and catalytic lysine residues) .
Data correlation : Use multivariate analysis to link electronic (Hammett σ) or steric (Taft Eₛ) parameters with activity trends .
Basic: What precautions are critical when handling reactive intermediates during synthesis?
Methodological Answer:
- Azide safety : Sodium azide intermediates require strict temperature control (<0°C) to prevent explosive decomposition .
- Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof equipment .
- Waste management : Neutralize acidic byproducts with bicarbonate before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
